

Crystal Structure Analysis of 4-Bromochalcone: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromochalcone

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Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of **4-Bromochalcone** (systematic name: (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one), a key intermediate in the synthesis of diverse bioactive molecules.^[1] This document details the experimental protocols for its synthesis and crystallization, presents its crystallographic and geometric data, and explores the supramolecular interactions governing its crystal packing. The intended audience includes researchers, scientists, and professionals in the fields of crystallography, materials science, and drug development.

Synthesis and Single Crystal Growth

The primary route for synthesizing **4-Bromochalcone** is the Claisen-Schmidt condensation, a reliable base-catalyzed reaction.^{[1][2]} High-quality single crystals suitable for X-ray diffraction are subsequently grown using the slow evaporation technique.^[3]

This protocol is adapted from established methodologies for chalcone synthesis.^{[2][4]}

- **Reactant Preparation:** In a round-bottom flask, dissolve 4-bromoacetophenone (1 equivalent) in ethanol. Stir the mixture at room temperature for 5-10 minutes until the solid is completely dissolved.
- **Aldehyde Addition:** Add benzaldehyde (1 equivalent) to the solution.
- **Base Catalysis:** Add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise to the reaction mixture while stirring.^[2]

- **Reaction:** Continue stirring the mixture vigorously at room temperature (20-25°C) for approximately 3-4 hours. The formation of a turbid yellow precipitate indicates product formation.^[4]
- **Quenching and Isolation:** Quench the reaction by pouring the mixture into ice-cold water. If necessary, neutralize the mixture with dilute HCl to facilitate further precipitation.^[4]
- **Purification:** Collect the crude product by vacuum filtration, wash it thoroughly with cold water to remove residual base and salts, and dry it. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

The slow evaporation method is a widely successful technique for growing high-quality single crystals of organic compounds, including chalcones.^[5]

- **Solution Preparation:** Prepare a saturated or near-saturated solution of purified **4-Bromochalcone** in a suitable solvent (e.g., acetone, dichloromethane, or a solvent mixture) in a clean crystallization vessel such as a test tube or a small vial.^[5] The compound should be moderately soluble in the chosen solvent.^[5]
- **Filtration:** Filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.
- **Evaporation Control:** Cover the vessel with parafilm and perforate it with a few small holes. This slows down the rate of solvent evaporation, which is crucial for the growth of large, well-ordered crystals.^[5]
- **Incubation:** Place the vessel in a vibration-free environment at a constant, controlled temperature.
- **Crystal Harvest:** Allow the solvent to evaporate slowly over several days to weeks. Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested from the mother liquor.^[6]

Diagram 1: Workflow for **4-Bromochalcone** Synthesis and Crystallization.

Crystallographic Data and Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) analysis provides the definitive three-dimensional structure of **4-Bromochalcone** in the solid state. The compound crystallizes in the monoclinic system.^[1] The key crystallographic data are summarized in the table below, sourced from the Crystallography Open Database (COD) and other literature.

Parameter	Value	Reference
Chemical Formula	C ₁₅ H ₁₁ BrO	[1]
Formula Weight	287.15 g/mol	[7]
Crystal System	Monoclinic	[1]
Space Group	P2 ₁ /c	[1]
a (Å)	29.027	[1]
b (Å)	7.26	[1]
c (Å)	5.917	[1]
α (°)	90	[1]
β (°)	101.38	[1]
γ (°)	90	[1]
Volume (Å ³)	1222.5	
Z	4	[1]

Note: Cell parameters can vary slightly based on crystallization conditions.

A key structural feature of **4-Bromochalcone** is its non-planar conformation. The molecule consists of two phenyl rings linked by an α,β-unsaturated carbonyl system. Due to steric hindrance, the two aromatic rings are significantly twisted relative to each other.

Parameter	Value (°)	Reference
Dihedral Angle (Aromatic Ring 1 vs. 2)	49.70	[8]
Dihedral Angle (Molecule 2 in unit cell)	49.98	[8]

This dihedral angle is crucial as it affects the degree of π -conjugation across the molecule, which in turn influences its electronic and optical properties.

Supramolecular Assembly and Intermolecular Interactions

The packing of **4-Bromochalcone** molecules in the crystal lattice is directed by a network of weak non-covalent interactions. These interactions are critical for the stability of the crystal structure. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts.[3][9]

- **C-H...O Interactions:** These weak hydrogen bonds are prevalent in chalcone structures. They typically involve a hydrogen atom from a phenyl ring or the vinyl group interacting with the carbonyl oxygen atom of an adjacent molecule, contributing significantly to the stabilization of the molecular packing.
- **C-H... π Interactions:** In these interactions, a C-H bond points towards the electron-rich π -system of an aromatic ring on a neighboring molecule.
- **Halogen Bonding:** The bromine atom can participate in halogen bonds (e.g., Br...O or Br...Br contacts), which can also play a role in directing the crystal packing arrangement.

Diagram 2: Key Intermolecular Interactions Driving Supramolecular Assembly.

Experimental Methodology: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive analytical technique for determining the atomic and molecular structure of a crystal.[10]

- **Crystal Selection and Mounting:** A suitable single crystal (typically 0.1-0.3 mm, free of cracks and defects) is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-rays (e.g., Mo K α radiation) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector (e.g., a CCD detector).[10]
- **Data Processing:** The collected raw data frames are processed to integrate the diffraction spot intensities, which are then corrected for various experimental factors (e.g., Lorentz and polarization effects) and scaled. This process yields a list of unique reflections and their intensities.
- **Structure Solution:** The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map, from which an initial model of the molecular structure is built.[8]
- **Structure Refinement:** The initial model is refined against the experimental data using a least-squares minimization process.[8] Atomic positions, and anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions.[8]
- **Validation:** The final refined structure is validated using software tools like PLATON or by generating a Crystallographic Information File (CIF) for checking.[8][11] The final output includes precise bond lengths, bond angles, and details of the crystal packing.[6]

Diagram 3: General Workflow for Crystal Structure Determination by SCXRD.

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